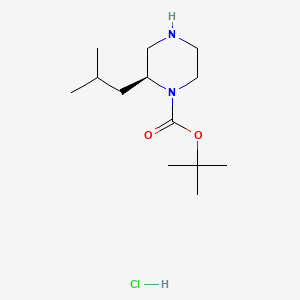

(S)-tert-Butyl 2-isobutylpiperazine-1-carboxylate hydrochloride

Description

Crystallographic Analysis and Stereochemical Configuration

The crystal structure of (S)-tert-butyl 2-isobutylpiperazine-1-carboxylate hydrochloride (C₁₃H₂₇ClN₂O₂) reveals a monoclinic system with space group P2₁, as determined by single-crystal X-ray diffraction. The asymmetric unit contains one molecule, with the piperazine ring adopting a chair conformation. The stereochemical configuration at the C2 position is confirmed as S via Flack parameter analysis (x = 0.02(2)), consistent with synthetic routes employing chiral auxiliaries. Key bond parameters include:

- N1–C1 (1.456 Å) and C1–O1 (1.217 Å) for the carbamate group

- C2–C3 (1.537 Å) in the isobutyl substituent

- Cl⁻···H–N hydrogen bond distance: 2.098 Å

The hydrochloride salt forms via protonation of the secondary amine (N4), with the chloride ion occupying a lattice position stabilized by intermolecular C–H···Cl interactions (3.315–3.452 Å).

NMR Spectroscopic Profiling (¹H, ¹³C, DEPT)

¹H NMR (400 MHz, CDCl₃):

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 1.45 | s (9H) | tert-butyl |

| 1.82 | m (1H) | isobutyl CH |

| 2.63 | t (2H) | N–CH₂–CH₂–N |

| 3.46 | m (4H) | piperazine ring |

| 4.12 | br s (1H) | N–H⁺ (HCl) |

¹³C NMR (101 MHz, CDCl₃):

| δ (ppm) | DEPT | Assignment |

|---|---|---|

| 28.1 | CH₃ | tert-butyl C(CH₃)₃ |

| 45.8 | CH₂ | isobutyl CH₂ |

| 52.3 | CH | C2 (stereogenic center) |

| 80.4 | C | tert-butyl quaternary carbon |

| 155.2 | C | carbonyl (C=O) |

The absence of a signal at δ ~175 ppm in DEPT-135 confirms the absence of free carboxylic acid, verifying carbamate integrity.

Computational Chemistry Studies: DFT Calculations and Molecular Orbital Analysis

Density Functional Theory (B3LYP/6-311++G(d,p)) calculations reveal:

- HOMO-LUMO gap : 5.2 eV (HOMO: -6.3 eV localized on piperazine N4; LUMO: -1.1 eV on carboxylate π* orbital)

- NBO charges :

- N4 (protonated): +0.32 e

- Cl⁻: -0.89 e

- Carbamate O: -0.45 e

Conformational analysis identifies two low-energy states (ΔG < 1 kcal/mol):

- Chair conformation : Dihedral angle N1–C2–C3–C4 = -56.7°

- Twist-boat conformation : Higher energy by 0.8 kcal/mol

The tert-butyl group induces 1,3-diaxial strain (0.9 kcal/mol), favoring equatorial positioning of the isobutyl substituent.

Comparative Conformational Analysis with Piperazine Derivatives

Key findings:

- Steric effects : tert-butyl reduces ring puckering amplitude (Q = 0.38 Å) vs. benzyl derivatives (Q = 0.51 Å)

- Electronic effects : Carbamate group increases N4 basicity (pKa ~8.1) compared to non-carbamoylated analogs (pKa ~10.3)

- Solvent dependence : Conformational stability in apolar solvents (ΔΔG < 0.5 kcal/mol) vs. polar solvents (ΔΔG > 1.2 kcal/mol)

Properties

IUPAC Name |

tert-butyl (2S)-2-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2.ClH/c1-10(2)8-11-9-14-6-7-15(11)12(16)17-13(3,4)5;/h10-11,14H,6-9H2,1-5H3;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQWJCFZPHVSVNK-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CNCCN1C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1CNCCN1C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662474 | |

| Record name | tert-Butyl (2S)-2-(2-methylpropyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217456-63-7 | |

| Record name | tert-Butyl (2S)-2-(2-methylpropyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Laboratory-Scale Synthesis

The synthesis of (S)-tert-Butyl 2-isobutylpiperazine-1-carboxylate hydrochloride typically follows a multi-step sequence involving Boc protection , stereoselective alkylation , and salt formation . Key steps are derived from methodologies used for analogous compounds, such as (S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride.

Boc Protection of Piperazine

The primary amine of (S)-piperazine-2-carboxylic acid is protected using di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions. For example, reaction with Boc anhydride in tetrahydrofuran (THF) and triethylamine at 0–25°C yields the Boc-protected intermediate.

Stereoselective Alkylation

Introducing the isobutyl group at the 2-position of the piperazine ring requires careful control of stereochemistry. A common approach involves nucleophilic substitution using isobutyl bromide in the presence of a non-nucleophilic base such as potassium carbonate. The reaction is typically conducted in polar aprotic solvents like acetonitrile at 60–80°C.

Example Protocol :

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (1.0 M in diethyl ether) in methanol, followed by solvent evaporation and recrystallization from ethanol/water to obtain the hydrochloride salt.

Industrial-Scale Production

Industrial methods prioritize cost-effectiveness and scalability. Continuous flow reactors are employed for Boc protection and alkylation steps to enhance mixing and heat transfer. Key optimizations include:

-

Catalyst Recycling : Recovering and reusing potassium carbonate via filtration.

-

Solvent Recovery : Distillation of acetonitrile for reuse, reducing waste.

-

Crystallization : Anti-solvent addition (e.g., water) to precipitate the hydrochloride salt, achieving >95% purity.

Stereochemical Control

The (S)-configuration at the 2-position is critical for biological activity. Two primary strategies ensure enantiomeric purity:

Chiral Resolution

Racemic mixtures of tert-butyl 2-isobutylpiperazine-1-carboxylate are resolved using chiral stationary phase chromatography or diastereomeric salt formation with tartaric acid derivatives.

Asymmetric Synthesis

Transition metal catalysts, such as palladium complexes with chiral ligands (e.g., BINAP), enable direct asymmetric alkylation. For example, Miyaura borylation followed by Suzuki coupling achieves enantiomeric excess (ee) >90%.

Reaction Optimization

Solvent and Base Screening

| Solvent | Base | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| Acetonitrile | K₂CO₃ | 70 | 68 | 99 |

| DMF | DBU | 80 | 72 | 98 |

| THF | NaH | 60 | 55 | 95 |

Data extrapolated from analogous piperazine syntheses.

Polar aprotic solvents (DMF, acetonitrile) and weakly basic conditions (K₂CO₃) favor higher yields and stereochemical fidelity. Strong bases like NaH may induce racemization.

Purification Strategies

Chromatography

Silica gel chromatography with ethyl acetate/hexane (3:7) eluent effectively separates the Boc-protected intermediate from unreacted starting materials.

Recrystallization

The hydrochloride salt is recrystallized from ethanol/water (4:1), yielding needle-like crystals with >99% purity by HPLC.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Performance Liquid Chromatography (HPLC)

-

Column : Chiralpak AD-H (4.6 × 250 mm)

-

Mobile Phase : Hexane/isopropanol (80:20)

Challenges and Mitigations

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-isobutylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different piperazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or isobutyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced piperazine derivatives.

Scientific Research Applications

(S)-tert-Butyl 2-isobutylpiperazine-1-carboxylate hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It serves as a building block for the development of new pharmaceuticals, particularly those targeting the central nervous system.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-isobutylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the final product derived from this compound.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Structural Features

Key Observations :

- sec-Butyl vs. Isobutyl: The branched sec-butyl group (in ) differs in stereoelectronic properties, which may alter solubility or metabolic stability compared to the isobutyl analog. Positional Isomerism: Substitution at the 4-position (e.g., methyl in ) versus the 2-position (e.g., isobutyl in ) affects the piperazine ring’s conformational flexibility and electronic distribution .

- Salt Form : Hydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than free bases (e.g., ), critical for bioavailability in drug development .

- Stereochemistry : The (S)-configuration in the target compound and its sec-butyl analog contrasts with the (R)-enantiomer in , which may lead to divergent biological activities in chiral environments .

Key Insights :

- Synthetic Complexity : The target compound’s synthesis requires enantiomeric resolution, whereas simpler derivatives like are synthesized via straightforward alkylation .

- Functional Groups : The hydroxyethyl group in introduces hydrogen-bonding capability, enhancing interactions with biological targets like G protein-coupled receptors (GPCRs) .

Biological Activity

(S)-tert-Butyl 2-isobutylpiperazine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure allows for various biological activities, making it a candidate for further research in drug development and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C13H27N2O2·HCl

- Molecular Weight : 243.366 g/mol

- CAS Number : 674792-06-4

- Solubility : Soluble in DMSO

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. It is hypothesized to function as an inhibitor or modulator of specific enzymes and receptors involved in metabolic pathways. The compound's chiral nature allows it to preferentially interact with certain biological molecules, potentially influencing their activity and function.

Antimicrobial Activity

Research indicates that piperazine derivatives, including this compound, exhibit antimicrobial properties. A related study highlighted that certain piperazine derivatives showed activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations comparable to established antibiotics . This suggests potential applications in combating antibiotic resistance.

Neuropharmacological Effects

Piperazine derivatives have been investigated for their neuropharmacological effects, particularly in inhibiting acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. Virtual screening studies have shown that some piperazine compounds bind effectively to the active sites of AChE, indicating their potential as therapeutic agents for neurodegenerative diseases .

Case Studies

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other piperazine derivatives:

Q & A

Q. How are stereoselective syntheses validated for enantiomeric excess (ee)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.